molecular formula C16H28O3 B14619026 16-Methyl-1-oxacyclohexadecane-2,13-dione CAS No. 57785-39-4

16-Methyl-1-oxacyclohexadecane-2,13-dione

Cat. No.: B14619026
CAS No.: 57785-39-4
M. Wt: 268.39 g/mol
InChI Key: LTLJFUQAACYNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Methyl-1-oxacyclohexadecane-2,13-dione typically involves the cyclization of a suitable precursor. One common method is the lactonization of a hydroxy acid. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the lactone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

16-Methyl-1-oxacyclohexadecane-2,13-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to a diol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various substituted lactones depending on the nucleophile used.

Scientific Research Applications

16-Methyl-1-oxacyclohexadecane-2,13-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 16-Methyl-1-oxacyclohexadecane-2,13-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    15-Hexadecanolide: Another 16-membered lactone with similar structural features.

    12-Ketopentadecanolide: A 15-membered lactone with a keto group.

    12-Oxo-15-pentadecanolide: A lactone with a similar ring size but different functional groups.

Uniqueness

16-Methyl-1-oxacyclohexadecane-2,13-dione is unique due to its specific methyl substitution and ring size, which confer distinct chemical properties and reactivity. Its unique structure makes it a valuable compound for various applications and research studies.

Properties

CAS No.

57785-39-4

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

16-methyl-oxacyclohexadecane-2,13-dione

InChI

InChI=1S/C16H28O3/c1-14-12-13-15(17)10-8-6-4-2-3-5-7-9-11-16(18)19-14/h14H,2-13H2,1H3

InChI Key

LTLJFUQAACYNAP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)CCCCCCCCCCC(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.